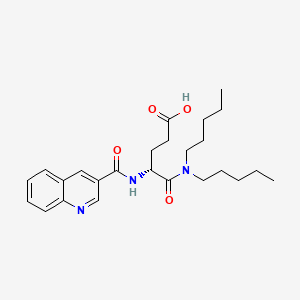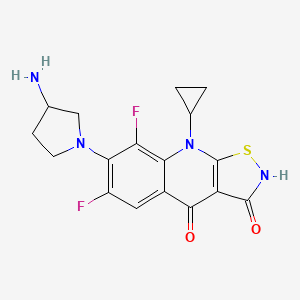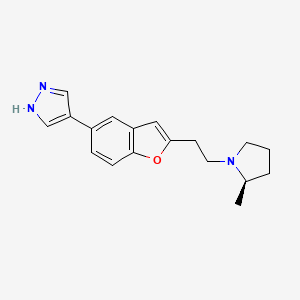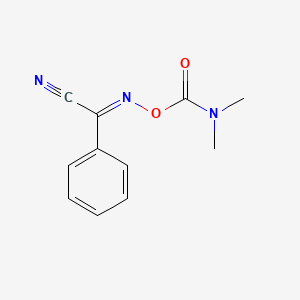![molecular formula C28H23ClFN5O2 B1664306 4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride CAS No. 189689-94-9](/img/structure/B1664306.png)
4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride
Descripción general
Descripción
ABT-491 hydrochloride is a highly potent, selective and orally active platelet-activating factor receptor (PAF-R) antagonist.
Aplicaciones Científicas De Investigación
Platelet-Activating Factor (PAF) Antagonism
ABT-491 hydrochloride is a highly potent and selective antagonist of the PAF receptor. It has shown effectiveness in vitro at submicromolar concentrations and exhibits in vivo efficacy in alleviating PAF-mediated inflammatory and pathological processes in various animal models .
Allergic Rhinitis Research
The compound serves as a useful research tool in studying the role of PAF in allergic rhinitis, providing insights into the mechanisms of this condition and potential therapeutic approaches .
Cardiac Dysfunction Treatment
In clinical relevance, ABT-491 has been characterized by its ability to reduce early cardiac dysfunction. Treatment with this compound allowed survival until the end of experiments and reduced cardiac dysfunction, showing promise as a therapeutic agent .
Reduction of Epinephrine Consumption
The use of ABT-491 had a synergistic effect with epinephrine and allowed a significant reduction in epinephrine consumption, which could be beneficial in clinical settings where epinephrine use is necessary but its side effects are a concern .
Potential Asthma Treatment
ABT-491, along with other structurally distinct antagonists, may prove useful in defining the role of PAF in human diseases such as asthma, suggesting potential applications in asthma treatment .
Gastrointestinal Protection
The compound has shown oral potency for blocking gastrointestinal damage, correlating well with activity for the hypotensive response and placing ABT-491 as one of the most potent PAF receptor antagonists evaluated in this model .
Mecanismo De Acción
Target of Action
ABT-491 hydrochloride, also known as 4-Ethynyl-N,N-dimethyl-3-[3-fluoro-4-[(2-methyl-1H-imidazo-[4,5-c]pyridin-1-yl)methyl]benzoyl]-1H-indole-1-carboxamide hydrochloride, is a highly potent, selective, and orally active platelet-activating factor (PAF) receptor antagonist . The PAF receptor is a cell-surface receptor found on platelets, neutrophils, eosinophils, macrophages, and other inflammatory cells .
Mode of Action
ABT-491 hydrochloride inhibits PAF binding to its receptor in a competitive manner in equilibrium binding studies . This inhibition is selective and is correlated with functional antagonism of PAF-mediated cellular responses . A non-competitive inhibition is observed if the membrane-bound receptors are pre-incubated with the antagonist prior to the addition of PAF, presumably due to a slower antagonist dissociation rate .
Biochemical Pathways
The interaction of PAF with its receptor leads to a multitude of biological responses that include cell activation, increased vascular permeability, hypotension, ulcerogenesis, bronchoconstriction, and the triggering of airway hyper-responsiveness . ABT-491 hydrochloride, by antagonizing the PAF receptor, inhibits these pro-inflammatory activities.
Pharmacokinetics
ABT-491 hydrochloride exhibits potent oral bioavailability. Oral potency (ED50) was between 0.03 and 0.4 mg/kg in rat, mouse, and guinea-pig . When administered intravenously in these species, ABT-491 exhibited ED50 values between 0.005 and 0.016 mg/kg . An oral dose of 0.5 mg/kg in rat provided 50% protection for 8 hours against cutaneous PAF challenge .
Result of Action
Administration of ABT-491 hydrochloride in vivo leads to potent inhibition of PAF-induced inflammatory responses such as increased vascular permeability, hypotension, and edema, and PAF-induced lethality . It was also effective in inhibiting lipopolysaccharide-induced hypotension, gastrointestinal damage, and lethality .
Action Environment
The action of ABT-491 hydrochloride is influenced by the physiological environment of the body The compound’s efficacy and stability can be affected by factors such as the presence of other drugs, the individual’s health status, genetic factors, and diet.
Propiedades
IUPAC Name |
4-ethynyl-3-[3-fluoro-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzoyl]-N,N-dimethylindole-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22FN5O2.ClH/c1-5-18-7-6-8-25-26(18)21(16-34(25)28(36)32(3)4)27(35)19-9-10-20(22(29)13-19)15-33-17(2)31-23-14-30-12-11-24(23)33;/h1,6-14,16H,15H2,2-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRGBOKANQBIBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CC3=C(C=C(C=C3)C(=O)C4=CN(C5=CC=CC(=C54)C#C)C(=O)N(C)C)F)C=CN=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClFN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172381 | |
| Record name | ABT 491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ABT-491 hydrochloride | |
CAS RN |
189689-94-9 | |
| Record name | ABT 491 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189689949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABT 491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-491 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7IG7Z867J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)
![2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B1664227.png)
![N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B1664228.png)
![7-Amino-1-cyclopropyl-3-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1664232.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)



![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)

![1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B1664243.png)

